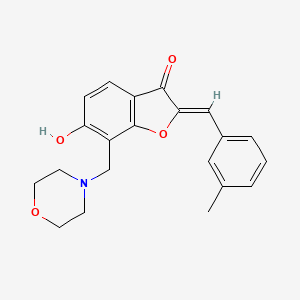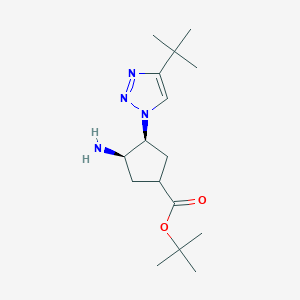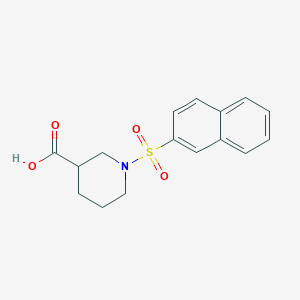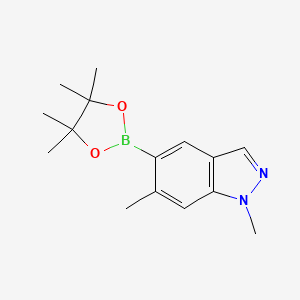![molecular formula C11H16N4OS B2383900 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-79-0](/img/structure/B2383900.png)
3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . These compounds are characterized by a pyrimidine ring fused with a triazole ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .Molecular Structure Analysis
The structure of these compounds has been confirmed by single crystal X-ray crystallography . The angular structure of the norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones was attributed to electronic factors according to DFT calculations .Chemical Reactions Analysis
The thermal retro Diels–Alder (RDA) reaction of the synthesized compounds resulted in the target compounds as single products . On the other hand, reactions of thiouracil and hydrozonoyl chlorides gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .Applications De Recherche Scientifique
Synthesis of Novel Derivatives : Research by Abdel‐Aziz et al. (2008) focused on the synthesis of novel derivatives incorporating the 1,2,4-triazolo[4,3-a]pyrimidine moiety. These compounds were synthesized through various reactions and showed moderate effects against bacterial and fungal species, indicating the antimicrobial potential of such derivatives (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antibacterial Agents : Another study by Kumar et al. (2009) achieved the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, which were tested for their antibacterial activity against various bacteria. Notably, some compounds showed potency comparable or superior to commercial antibiotics, highlighting the potential of 1,2,4-triazolo[4,3-a]pyrimidin derivatives as antibacterial agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Antifungal Activity : Chen et al. (2008) designed and synthesized new 1,2,4-triazolo[1,5-a]pyrimidine derivatives with 1,3,4-oxadiazole moieties, aiming to discover novel agrochemicals. The synthesized compounds were evaluated for their antifungal activities, with some showing significant effectiveness, suggesting the utility of triazolopyrimidine derivatives in developing antifungal agents (Chen, Zhu, Jiang, Liu, & Yang, 2008).
Propriétés
IUPAC Name |
3-butylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-4-5-6-17-11-14-13-10-12-9(16)7(2)8(3)15(10)11/h4-6H2,1-3H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNZQBPDFRCVKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C(=C(C(=O)N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)




![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)
![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)
